molecular formula C7H11ClN6 B1446864 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride CAS No. 197712-56-4

9-(2-aminoethyl)-9H-purin-6-amine hydrochloride

Cat. No.: B1446864
CAS No.: 197712-56-4
M. Wt: 214.65 g/mol
InChI Key: ADPSYFZCBXGAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-aminoethyl)-9H-purin-6-amine hydrochloride is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an aminoethyl group attached to the purine ring, which is further stabilized by the addition of hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride typically involves the reaction of purine derivatives with ethylenediamine under controlled conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-aminoethyl)-9H-purin-6-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like water or methanol, often under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized purine derivatives, reduced amine compounds, and substituted purine analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

9-(2-aminoethyl)-9H-purin-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential role in cellular signaling pathways and as a ligand for purine receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: This compound has a similar aminoethyl group but differs in its overall structure and applications.

    Pyrrolidine derivatives: These compounds share some structural similarities but have different biological activities and uses.

Uniqueness

9-(2-aminoethyl)-9H-purin-6-amine hydrochloride is unique due to its specific purine-based structure, which imparts distinct chemical and biological properties. Its ability to interact with purine receptors and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

9-(2-aminoethyl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6.ClH/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13;/h3-4H,1-2,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPSYFZCBXGAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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